molecular formula C14H21NO3 B153001 tert-Butyl (3-hydroxy-3-phenylpropyl)carbamate CAS No. 257892-43-6

tert-Butyl (3-hydroxy-3-phenylpropyl)carbamate

Cat. No. B153001
M. Wt: 251.32 g/mol
InChI Key: UHMCJSCAZCSSEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-Butyl (3-hydroxy-3-phenylpropyl)carbamate is a chemical compound that belongs to the class of organic compounds known as carbamates. Carbamates are derived from carbamic acid and contain the carbamate group (-NHCOO-). They are used in a variety of applications, including as intermediates in pharmaceutical synthesis and as protective groups in organic chemistry.

Synthesis Analysis

The synthesis of tert-butyl carbamates can be achieved through various methods. For instance, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been prepared from aldehydes and tert-butyl N-hydroxycarbamate using sodium benzenesulfinate and formic acid in a methanol-water mixture . Another approach involves the iodolactamization process, which was key in the enantioselective synthesis of a related compound, benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate . Additionally, the enzymatic kinetic resolution of tert-butyl 2-(1-hydroxyethyl)phenylcarbamate via lipase-catalyzed transesterification has been studied, leading to optically pure enantiomers .

Molecular Structure Analysis

The molecular structure of tert-butyl carbamates typically includes a tert-butyl group attached to the nitrogen atom of the carbamate functional group. This structure is important for the stability and reactivity of the compound. For example, the tert-butyl group can act as a protecting group for the nitrogen atom during synthesis and can be removed under specific conditions when the protected functionality is no longer needed .

Chemical Reactions Analysis

Tert-butyl carbamates can undergo various chemical reactions. They can behave as N-(Boc)-protected nitrones in reactions with organometallics to yield N-(Boc)hydroxylamines . They can also be involved in C-H amination reactions, as demonstrated by the dirhodium(II)-catalyzed C-H amination reaction of a tert-butyl carbamate derivative, leading to the formation of oxazolidinone and further conversion to monoprotected 2-amino-2-methyl-1,3-propanediols . The versatility of tert-butyl carbamates as intermediates is further highlighted by their use in asymmetric Mannich reactions to synthesize chiral amino carbonyl compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl carbamates are influenced by their molecular structure. The tert-butyl group imparts steric bulk, which can affect the solubility and reactivity of the compound. The carbamate group itself is polar, which can contribute to the compound's solubility in polar solvents. The stability of tert-butyl carbamates under various conditions is also an important property, especially when used as intermediates in the synthesis of biologically active compounds 10.

Scientific Research Applications

Environmental Occurrence and Fate of Synthetic Phenolic Antioxidants

Research indicates that synthetic phenolic antioxidants (SPAs), which share structural similarities with tert-butyl carbamate derivatives, have been widely used in industrial and commercial products to retard oxidative reactions. Environmental studies have detected SPAs in various matrices, including indoor dust, outdoor air particulates, and water bodies. Their presence in human tissues and fluids suggests significant human exposure, potentially through food intake, dust ingestion, and personal care products. Toxicity studies raise concerns about some SPAs' potential hepatic toxicity, endocrine-disrupting effects, and carcinogenicity, suggesting the need for future research into novel SPAs with lower toxicity and environmental impact (Liu & Mabury, 2020).

Biodegradation of Ether Oxygenates in Soil and Groundwater

The biodegradation and fate of gasoline ether oxygenates, such as ethyl tert-butyl ether (ETBE), have been extensively reviewed. These compounds can be aerobically degraded in soil and groundwater by microorganisms, which utilize them as carbon and energy sources. The degradation pathway typically involves hydroxylation, leading to several intermediates. Although ETBE degradation in the presence of co-contaminants or under anaerobic conditions remains less understood, this research highlights the potential for bioremediation strategies in contaminated environments (Thornton et al., 2020).

Decomposition of Methyl Tert-Butyl Ether by Cold Plasma

A study on the decomposition of methyl tert-butyl ether (MTBE), a compound structurally related to tert-butyl carbamates, highlights the use of cold plasma technology. This innovative approach demonstrates the feasibility of using radio frequency (RF) plasma reactors for the efficient decomposition of MTBE, transforming it into less harmful substances. This research may provide insights into new methods for the environmental remediation of contaminants related to tert-butyl carbamate derivatives (Hsieh et al., 2011).

Carbamate Degradation and Loss

A comprehensive review of the degradation of chlorpropham, a primary N-phenyl carbamate, discusses the environmental impact, degradation rates, and legislative concerns surrounding carbamates. Given the structural similarities, this research could offer relevant insights into the environmental behaviors, degradation pathways, and regulatory considerations for tert-butyl carbamate derivatives (Smith & Bucher, 2012).

Safety And Hazards

The compound is associated with several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

properties

IUPAC Name

tert-butyl N-(3-hydroxy-3-phenylpropyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO3/c1-14(2,3)18-13(17)15-10-9-12(16)11-7-5-4-6-8-11/h4-8,12,16H,9-10H2,1-3H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHMCJSCAZCSSEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCC(C1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90572721
Record name tert-Butyl (3-hydroxy-3-phenylpropyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90572721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (3-hydroxy-3-phenylpropyl)carbamate

CAS RN

257892-43-6
Record name tert-Butyl (3-hydroxy-3-phenylpropyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90572721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.